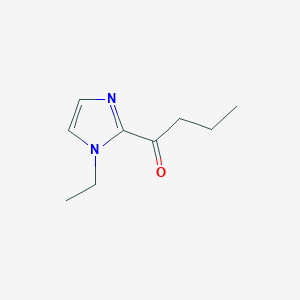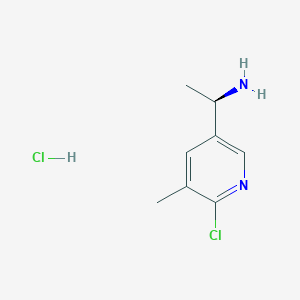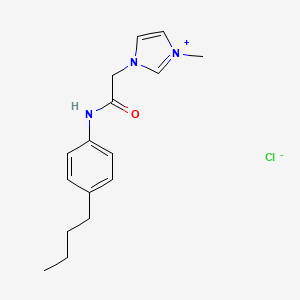
3-(2-((4-Butylphenyl)amino)-2-oxoethyl)-1-methyl-1H-imidazol-3-ium chloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(2-((4-Butylphenyl)amino)-2-oxoethyl)-1-methyl-1H-imidazol-3-ium chloride is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features an imidazolium core, which is known for its stability and versatility in chemical reactions.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-((4-Butylphenyl)amino)-2-oxoethyl)-1-methyl-1H-imidazol-3-ium chloride typically involves the reaction of 4-butylaniline with ethyl glyoxylate, followed by cyclization with 1-methylimidazole. The reaction is catalyzed by bismuth salts, which are known for their mild and non-toxic nature . The process involves heating the reactants under reflux conditions in a suitable solvent, such as ethanol, to facilitate the formation of the imidazolium ring.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and solvent choice. The use of continuous flow reactors can enhance the efficiency and yield of the synthesis process. Additionally, the purification of the final product can be achieved through crystallization or chromatography techniques.
Analyse Des Réactions Chimiques
Types of Reactions
3-(2-((4-Butylphenyl)amino)-2-oxoethyl)-1-methyl-1H-imidazol-3-ium chloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The imidazolium ring can undergo nucleophilic substitution reactions, where the chloride ion is replaced by other nucleophiles like hydroxide or acetate.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium hydroxide in aqueous solution.
Major Products
Oxidation: Formation of oxo derivatives.
Reduction: Formation of reduced amine derivatives.
Substitution: Formation of substituted imidazolium salts.
Applications De Recherche Scientifique
3-(2-((4-Butylphenyl)amino)-2-oxoethyl)-1-methyl-1H-imidazol-3-ium chloride has a wide range of applications in scientific research:
Chemistry: Used as a catalyst in organic synthesis reactions, particularly in the formation of C-N bonds.
Biology: Investigated for its potential as an antimicrobial agent due to its ability to disrupt microbial cell membranes.
Medicine: Explored for its potential use in drug delivery systems, where the imidazolium core can enhance the solubility and stability of pharmaceutical compounds.
Industry: Utilized in the production of advanced materials, such as ionic liquids and polymers, due to its unique chemical properties.
Mécanisme D'action
The mechanism of action of 3-(2-((4-Butylphenyl)amino)-2-oxoethyl)-1-methyl-1H-imidazol-3-ium chloride involves its interaction with molecular targets through ionic and covalent bonding. The imidazolium core can interact with nucleophilic sites on enzymes and proteins, leading to the inhibition of their activity. Additionally, the compound can disrupt cell membranes by integrating into the lipid bilayer, causing cell lysis.
Comparaison Avec Des Composés Similaires
Similar Compounds
1-Methyl-3-(2-oxoethyl)imidazolium chloride: Lacks the butylphenyl group, making it less hydrophobic.
3-(2-((4-Methylphenyl)amino)-2-oxoethyl)-1-methyl-1H-imidazol-3-ium chloride: Contains a methyl group instead of a butyl group, affecting its solubility and reactivity.
Uniqueness
3-(2-((4-Butylphenyl)amino)-2-oxoethyl)-1-methyl-1H-imidazol-3-ium chloride is unique due to the presence of the butylphenyl group, which enhances its hydrophobicity and allows for better interaction with hydrophobic targets. This structural feature also contributes to its stability and versatility in various chemical reactions.
Propriétés
Numéro CAS |
624726-49-4 |
|---|---|
Formule moléculaire |
C16H22ClN3O |
Poids moléculaire |
307.82 g/mol |
Nom IUPAC |
N-(4-butylphenyl)-2-(3-methylimidazol-3-ium-1-yl)acetamide;chloride |
InChI |
InChI=1S/C16H21N3O.ClH/c1-3-4-5-14-6-8-15(9-7-14)17-16(20)12-19-11-10-18(2)13-19;/h6-11,13H,3-5,12H2,1-2H3;1H |
Clé InChI |
KEHMEIABLXGZCC-UHFFFAOYSA-N |
SMILES canonique |
CCCCC1=CC=C(C=C1)NC(=O)CN2C=C[N+](=C2)C.[Cl-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


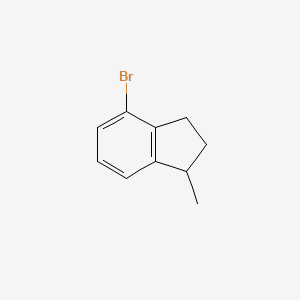
![Bis(2,6-di(1H-pyrazol-1-yl)pyridine)cobalt(II) di[bis(trifluoromethane)sulfonimide]](/img/structure/B12822450.png)
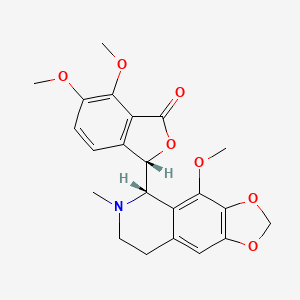

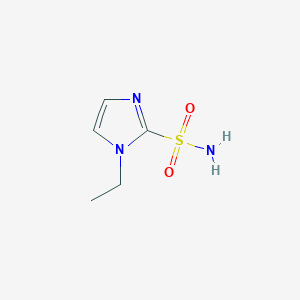
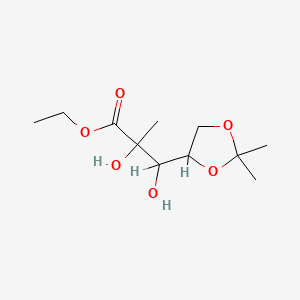

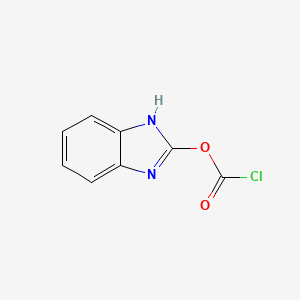
![9,10-Di([1,1'-biphenyl]-4-yl)-2,6-dibromo-9,10-dihydroanthracene-9,10-diol](/img/structure/B12822491.png)

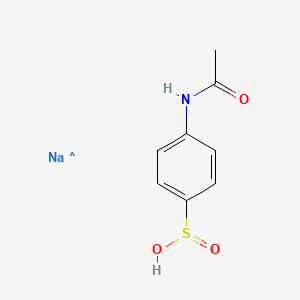
![(3R)-3,3'-Bis(10-phenylanthracen-9-yl)-[1,1'-binaphthalene]-2,2'-diol](/img/structure/B12822521.png)
